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Compound of Interest

2-Bromo-3-chloro-4-
Compound Name:
methylpyridine

Cat. No.: B1437285

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-3-
chloro-4-methylpyridine

This guide provides an in-depth analysis of 2-Bromo-3-chloro-4-methylpyridine, a key
heterocyclic building block for researchers, medicinal chemists, and professionals in drug
development. We will explore its core chemical properties, propose a robust synthetic pathway,
dissect its reactivity in synthetically crucial reactions, and discuss its applications and safety
protocols. This document is designed to move beyond a simple data sheet, offering insights
into the causality behind experimental choices and providing a framework for its effective use in
complex molecular design.

Core Physicochemical and Spectroscopic Profile

2-Bromo-3-chloro-4-methylpyridine (CAS No. 884495-42-5) is a dihalogenated picoline
derivative whose synthetic utility is defined by the distinct electronic environment of its pyridine
core, substituted with both a bromine and a chlorine atom.[1] This substitution pattern provides
orthogonal handles for sequential, site-selective functionalization, making it a valuable
intermediate in the synthesis of complex molecular architectures.

Molecular Structure

The structure combines the electron-withdrawing nature of the pyridine nitrogen and the two
halogen substituents, influencing the reactivity of each position on the ring.
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Caption: Molecular Structure of 2-Bromo-3-chloro-4-methylpyridine.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound.

Property Value Reference(s)

CAS Number 884495-42-5 [1][2]

Molecular Formula CeHsBrCIN [1]

Molecular Weight 206.47 g/mol [1]
2-bromo-3-chloro-4-

IUPAC Name o [1]
methylpyridine

N ) 251.5 °C at 760 mmHg

Boiling Point ) [2]
(Predicted)

Density 1.624 g/cm3 (Predicted) [2]

Flash Point 105.9 °C (Predicted) [2]

LogP 2.9 (Predicted) [1]

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, a detailed
analysis based on established principles of spectroscopy and data from analogous structures
allows for reliable prediction of its spectral characteristics.

1.3.1. *H NMR Spectroscopy The proton NMR spectrum is expected to show three distinct
signals: two aromatic protons and one methyl group.
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] Predicted Chemical o ]
Proton Assignment . Multiplicity Rationale
Shift (6, ppm)

Located ortho to the
ring nitrogen, leading

H6 8.1-8.3 Doublet (d) to significant
deshielding. Coupled
to H5.

Located meta to the
H5 71-73 Doublet (d) nitrogen. Coupled to
H6.

Standard chemical
shift for a methyl
) group attached to an
CHs (at C4) 23-25 Singlet (s) o
aromatic ring. No
adjacent protons to

couple with.

1.3.2. 13C NMR Spectroscopy The carbon-13 NMR spectrum should display six signals,
corresponding to the five carbons of the pyridine ring and the single methyl carbon.
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. Predicted Chemical Shift .
Carbon Assignment Rationale

(3, ppm)

Attached to bromine and
Cc2 142 - 145 adjacent to nitrogen;
significantly deshielded.

Attached to nitrogen; typically
C6 148 - 152 the most downfield carbon in a
pyridine ring.

Attached to the methyl group;
its shift is influenced by both

Cc4 145 - 150 .
the methyl and adjacent
chloro-substituent.
C3 128 - 132 Attached to chlorine.
Standard aromatic C-H carbon
C5 123 -127 ) ) .
in a substituted pyridine.
Typical range for an aryl-bound
CHs 18 - 22 yp g y

methyl carbon.

1.3.3. Mass Spectrometry (Electron lonization) The mass spectrum will be characterized by the
molecular ion peak and distinct isotopic patterns due to the presence of bromine and chlorine.
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m/z Value Interpretation Rationale

The molecular ion peak will
exhibit a characteristic isotopic
pattern. The combination of
one Br atom (~50:50 ratio of
79Br:81Br) and one Cl atom
205, 207, 209 [M]*, [M+2]*, [M+4]* (~75:25 ratio of 3°CI:37Cl)
results in a distinctive
M:M+2:M+4 peak ratio, which
is a powerful diagnostic tool for
confirming the presence of

both halogens.

Loss of the bromine radical is a
common fragmentation

pathway. The remaining

126, 128 [M - Br]* _ _ _
fragment still contains chlorine,
showing a characteristic
M:M+2 pattern.

Loss of the chlorine radical.
The remaining fragment still
170, 172 [M-CIJ*

contains bromine, showing a

characteristic M:M+2 pattern.

Synthesis and Purification

A specific, published protocol for 2-Bromo-3-chloro-4-methylpyridine is not readily available.
However, a robust and logical synthetic route can be designed by combining established
transformations on pyridine scaffolds. A highly plausible pathway involves the initial chlorination
of a commercially available aminopicoline, followed by a Sandmeyer reaction to install the
bromine.

Proposed Synthetic Workflow

The proposed two-step synthesis starts from 2-Amino-4-methylpyridine. The rationale for this
sequence is twofold:
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 Directed Chlorination: The amino group at C2 is an ortho-, para-director. However, with the
para-position (C4) blocked by the methyl group and the other ortho-position (C6) being less
activated, chlorination is directed to the C3 and C5 positions. Judicious choice of a
chlorinating agent like N-chlorosuccinimide (NCS) can favor mono-chlorination at the C3
position.

o Sandmeyer Reaction: This classic transformation is a reliable method for converting an
amino group on an aromatic ring into a bromide, proceeding via a diazonium salt

intermediate.[3]

2-Amino-4-methylpyridine
(Starting Material)

!

Step 1: Electrophilic Chlorination

' Reagents & Conditions

N-Chlorosuccinimide (NCS)
Acetonitrile (Solvent)
Room Temperature

2-Amino-3-chloro-4-methylpyridine
(Intermediate)

Y
Step 2: Sandmeyer Reaction
\L e ‘Reagents & Conditions
2-Bromo-3-chloro-4-methylpyridine 1. NaNOz, HBr (aqg), 0 °C
(Final Product) 2. CuBr, HBr (aq), Heat

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-Bromo-3-chloro-4-methylpyridine.

Detailed Experimental Protocol (Proposed)
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Step 1: Synthesis of 2-Amino-3-chloro-4-methylpyridine

e Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer,
add 2-Amino-4-methylpyridine (1.0 eq).

» Dissolution: Add acetonitrile as the solvent under an inert atmosphere (e.g., nitrogen). Stir
until all starting material has dissolved.

» Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide
(NCS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not
exceed 5 °C.

» Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by TLC or LC-MS.

e Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the
residue in ethyl acetate and wash sequentially with 1M sodium thiosulfate solution, water,
and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The
crude product can be purified by column chromatography on silica gel to yield the
intermediate.

Step 2: Synthesis of 2-Bromo-3-chloro-4-methylpyridine (Sandmeyer Reaction)

o Diazotization: In a suitable reaction vessel, dissolve the 2-Amino-3-chloro-4-methylpyridine
intermediate (1.0 eq) in 48% hydrobromic acid. Cool the mixture to 0 °C in an ice-salt bath
with vigorous stirring.

« Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution
dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for an
additional 45 minutes at this temperature after the addition is complete.

e Bromination: In a separate flask, prepare a solution of copper(l) bromide (1.2 eq) in 48%
hydrobromic acid. Add the cold diazonium salt solution slowly to the CuBr solution.
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e Reaction: Heat the mixture to 60-70 °C for 1 hour. Gas evolution (N2) should be observed.
Monitor for completion by TLC or LC-MS.

o Work-up: Cool the reaction to room temperature and neutralize by the slow addition of a
saturated sodium bicarbonate solution or aqueous NaOH until the pH is ~8.

o Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine
the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate. The crude product should be purified by column chromatography or vacuum
distillation to yield the final product.

Chemical Reactivity and Synthetic Utility

The primary value of 2-Bromo-3-chloro-4-methylpyridine lies in its capacity for selective
functionalization, primarily through palladium-catalyzed cross-coupling reactions. The two
different halogen atoms provide a basis for controlled, sequential bond formation.

Principles of Site Selectivity

In dihalogenated pyridines, the site of initial reactivity in cross-coupling is governed by several
factors:

e Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond, making it
more susceptible to the rate-determining oxidative addition step of the palladium catalyst.[4]

» Electronic Effects: The position alpha (C2) to the pyridine nitrogen is more electron-deficient
and generally more reactive towards Pd(0) insertion than other positions.[5]

For 2-Bromo-3-chloro-4-methylpyridine, both factors align to make the C2-Br bond the
overwhelmingly preferred site for reaction under standard cross-coupling conditions. This
inherent bias is a powerful tool for synthetic planning, allowing for the introduction of a
substituent at C2 while retaining the C3-Cl bond for a subsequent, different transformation.
While unconventional methods using highly specialized ligands can sometimes reverse this
selectivity, they are the exception rather than the rule.
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Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
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Protocol: Suzuki-Miyaura Cross-Coupling at the C2-
Position

This protocol describes a general method for coupling an arylboronic acid to the C2 position of
2-Bromo-3-chloro-4-methylpyridine.

¢ Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Bromo-3-chloro-4-methylpyridine
(1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium
carbonate (2.0 eq).

» Catalyst Addition: Add the palladium catalyst, for example, Pd(PPhs)4 (0.05 eq), to the flask.

o Solvent Addition: Add a degassed solvent mixture, typically toluene/water (4:1 v/v) or
dioxane/water.

o Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor progress by
TLC or LC-MS until the starting material is consumed.

o Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the
organic layer sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous Na2SOa4, filter, and concentrate under
reduced pressure. Purify the crude product by column chromatography on silica gel to obtain
the 2-aryl-3-chloro-4-methylpyridine derivative.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are considered "privileged scaffolds" in medicinal chemistry. The 2-
substituted-3-chloro-4-methylpyridine core derived from the title compound is a valuable motif
for several reasons:

» Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in many kinase
inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases.
[4] The substituents at the C2, C3, and C4 positions allow for fine-tuning of steric and
electronic properties to optimize binding affinity and selectivity.
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o Metabolic Stability: The chlorine atom at the C3 position can block a potential site of
metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

o Vectorial Synthesis: The ability to selectively functionalize the C2 position first, followed by a
different reaction at the C3 position (e.g., nucleophilic aromatic substitution or another cross-
coupling), provides a powerful strategy for building molecular complexity in a controlled
manner. This is essential for generating libraries of related compounds for structure-activity
relationship (SAR) studies.

Safety and Handling

2-Bromo-3-chloro-4-methylpyridine is a hazardous substance and must be handled with
appropriate precautions in a well-ventilated chemical fume hood.

Precautionary
Hazard Class GHS Statement Reference
Measures

Do not eat, drink, or

) smoke when using
o H302: Harmful if )
Acute Toxicity, Oral this product. Wash [1]
swallowed
hands thoroughly after

handling.

Wear protective
Skin H315: Causes skin gloves and clothing. 1]

Corrosion/Irritation irritation Wash skin thoroughly

after handling.

Wear eye and face

protection. Rinse

Serious Eye H319: Causes serious ) )
o o cautiously with water [1]
Damage/Irritation eye irritation ] ]
for several minutes if
contact occurs.
Avoid breathing
Specific Target Organ dust/fume/gas/mist/va
o ] H335: May cause
Toxicity (Single ) o pors/spray. Use only [1]
respiratory irritation )
Exposure) outdoors or in a well-

ventilated area.
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o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible substances like strong oxidizing agents.[6]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.

Conclusion

2-Bromo-3-chloro-4-methylpyridine is a highly versatile and synthetically valuable building
block. Its key attribute is the differential reactivity of its C-Br and C-Cl bonds, which enables
predictable and selective functionalization, particularly via palladium-catalyzed cross-coupling
at the C2-position. This inherent reactivity, combined with the biological relevance of the
resulting substituted pyridine scaffolds, makes it an indispensable tool for chemists engaged in
the design and synthesis of novel pharmaceuticals and agrochemicals. Understanding the
principles of its synthesis and reactivity, as outlined in this guide, is crucial for unlocking its full
potential in creating complex and high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1437285#2-bromo-3-chloro-4-methylpyridine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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